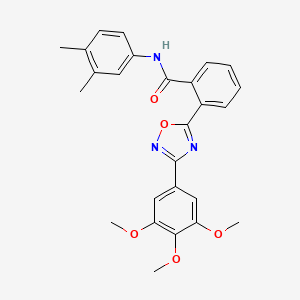
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that is of great interest in scientific research due to its potential applications in various fields. It is a derivative of quinoline and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
Studies have shown that 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase. It has also been shown to affect the levels of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Direcciones Futuras
There are several future directions for the study of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to elucidate its mechanism of action in order to better understand its effects on biological systems. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections.
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been shown to exhibit anticancer, antiviral, and antibacterial properties. Although its mechanism of action is not fully understood, it has been suggested to induce apoptosis in cancer cells and inhibit the replication of certain viruses and bacteria. Its potential as a fluorescent probe for the detection of metal ions is also of interest. However, further research is needed to fully understand its effects on biological systems and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate to form 2-tert-butyl-6-methylquinoline-3-carboxylic acid. This acid is then reacted with propylamine and benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In addition, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-6-13-27(24(29)18-8-10-21(11-9-18)25(3,4)5)16-20-15-19-14-17(2)7-12-22(19)26-23(20)28/h7-12,14-15H,6,13,16H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLYVKZSAZQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

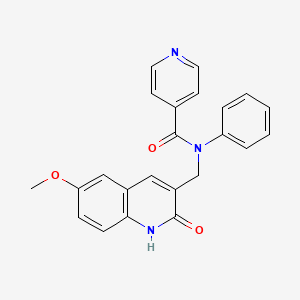
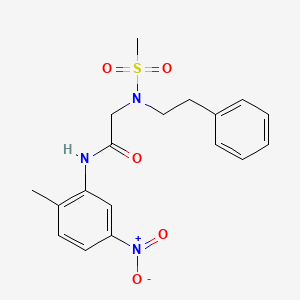


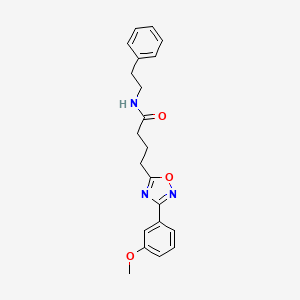
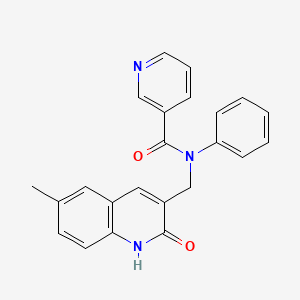
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

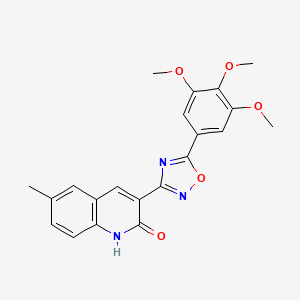

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
